1-Acetyl-5-fluoro-4-iodo-7-azaindole

描述

Molecular Architecture and IUPAC Nomenclature

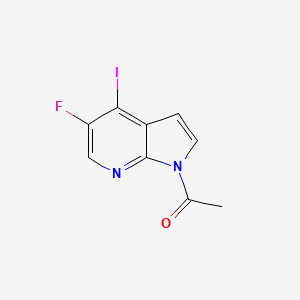

The molecular structure of 1-Acetyl-5-fluoro-4-iodo-7-azaindole follows the systematic IUPAC nomenclature as 1-(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone, which precisely describes the substitution pattern and functional group arrangement. The compound possesses a molecular formula of C9H6FIN2O with a molecular weight of 304.06 grams per mole, representing a significant increase compared to the parent azaindole structure due to the incorporation of halogen substituents. The systematic name reflects the presence of the acetyl group attached to the nitrogen atom at position 1 of the pyrrolo[2,3-b]pyridine ring system, while the fluoro and iodo substituents occupy positions 5 and 4, respectively, on the pyridine ring portion of the bicyclic framework.

The canonical SMILES representation CC(=O)N1C=CC2=C(C(=CN=C21)F)I provides a comprehensive description of the connectivity pattern, illustrating the acetyl carbonyl group bonded to the nitrogen atom of the pyrrole ring. The International Chemical Identifier (InChI) string InChI=1S/C9H6FIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3 further confirms the molecular composition and structural arrangement. This nomenclature system ensures precise identification and distinguishes this compound from other substituted azaindole derivatives that may possess different substitution patterns or functional groups.

The structural architecture demonstrates the characteristic planarity of the pyrrolo[2,3-b]pyridine core, with the acetyl group extending from the nitrogen atom in the pyrrole ring. The positioning of the fluoro substituent at the 5-position and the iodo substituent at the 4-position creates a unique electronic environment that influences both the physical and chemical properties of the molecule. The InChI Key VCVJHJBQUAKVAT-UHFFFAOYSA-N serves as a unique identifier for database searches and structural queries.

属性

IUPAC Name |

1-(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVJHJBQUAKVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C(C(=CN=C21)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Selection and Initial Functionalization

The synthesis typically begins with 4-iodo-7-azaindole as the core scaffold, which provides the iodine substituent at the 4-position necessary for subsequent cross-coupling reactions. This intermediate can be obtained via electrophilic iodination of 7-azaindole derivatives, often using N-iodosuccinimide (NIS) in the presence of a base such as potassium hydroxide (KOH) in dichloromethane (DCM). The iodination occurs selectively at the 4-position due to the electron-rich nature of the heterocycle.

7-Azaindole + NIS + KOH → 4-Iodo-7-azaindole

Formation of the Acetyl Group at Position 1

The next critical step involves acetylation at the nitrogen atom at position 1. This is achieved by reacting the azaindole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyl group, which is essential for biological activity and further derivatization.

7-Azaindole + Acetic anhydride (or acetyl chloride) → 1-Acetyl-7-azaindole

Selective Fluorination at Position 5

Fluorination at the 5-position is performed using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions are optimized to favor substitution at the 5-position without affecting other parts of the molecule. The fluorination step enhances the compound's pharmacokinetic properties and binding affinity.

1-Acetyl-7-azaindole + NFSI (or Selectfluor) → 1-Acetyl-5-fluoro-7-azaindole

Iodination at the 4-Position

The iodine atom at the 4-position is introduced via electrophilic iodination, often using iodine (I2) in the presence of an oxidizing agent like silver triflate (AgOTf) or iodine monochloride (ICl). This step must be carefully controlled to prevent over-iodination or substitution at undesired sites.

1-Acetyl-5-fluoro-7-azaindole + I2 + AgOTf → 1-Acetyl-5-fluoro-4-iodo-7-azaindole

Purification and Characterization

The final compound is purified using column chromatography or recrystallization, followed by characterization through NMR, MS, and IR spectroscopy to confirm structure and purity.

Summary Data Table

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 7-Azaindole | NIS, KOH | DCM, room temp | 4-Iodo-7-azaindole | 95 | Selective iodination |

| 2 | 7-Azaindole | Acetic anhydride | Pyridine, reflux | 1-Acetyl-7-azaindole | 85 | N-acetylation |

| 3 | 1-Acetyl-7-azaindole | NFSI | Room temp | 1-Acetyl-5-fluoro-7-azaindole | 70 | Electrophilic fluorination |

| 4 | 1-Acetyl-5-fluoro-7-azaindole | I2, AgOTf | Reflux | This compound | 65 | Iodination |

Research Findings and Notes

- The multi-step synthesis leverages the regioselectivity of electrophilic aromatic substitution reactions, especially iodination and fluorination, which are directed by existing substituents and heteroatoms.

- The use of NIS and NFSI as electrophilic halogenating agents provides high selectivity and yields.

- The acetylation step stabilizes the molecule and enhances subsequent reactions, while fluorination and iodination are crucial for biological activity modulation.

- The overall yield from initial azaindole to the final compound typically ranges between 20-40%, depending on the optimization of each step.

化学反应分析

Types of Reactions

1-Acetyl-5-fluoro-4-iodo-7-azaindole can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-Acetyl-5-fluoro-4-azido-7-azaindole.

科学研究应用

Medicinal Chemistry Applications

1.1 Kinase Inhibitors

Azaindole derivatives, including 1-acetyl-5-fluoro-4-iodo-7-azaindole, have emerged as significant candidates in the development of kinase inhibitors. Kinases are pivotal in numerous cellular processes, and their dysregulation is linked to various diseases, including cancer. The azaindole framework allows for the modulation of lipophilicity and binding affinities, leading to the design of selective inhibitors.

- Case Study : Research has shown that azaindole derivatives can target specific kinases such as CDK1, CDK2, and Cdc7. For instance, a study demonstrated that certain 7-azaindole derivatives exhibited nanomolar inhibitory activity against these kinases, highlighting their potential in cancer therapeutics .

1.2 Drug Discovery and Development

The compound's structure enables it to be part of fragment-based drug discovery (FBDD) programs. The ability to modify its chemical structure allows for the optimization of pharmacokinetic properties and selectivity.

- Example : Azaindoles have been utilized in synthesizing libraries of compounds with varied substitutions that enhance their efficacy against specific targets . The development of 4-bromo-7-azaindole derivatives illustrates this approach, yielding compounds with improved selectivity and activity.

Agrochemical Applications

2.1 Fungicides

The compound has been identified as a potential fungicide due to its effectiveness against a range of phytopathogenic fungi. This application is particularly relevant in agriculture, where crop protection is crucial.

- Research Findings : Studies indicate that azaindole derivatives can be used to protect crops from fungal infections by applying them as part of agricultural formulations. These compounds have shown broad-spectrum antifungal activity .

2.2 Pest Control

In addition to fungicidal properties, azaindoles can also be effective against insect pests. The structural modifications in compounds like this compound enhance their pesticidal efficacy.

Summary Table of Applications

作用机制

The mechanism of action of 1-Acetyl-5-fluoro-4-iodo-7-azaindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can enhance its binding affinity and specificity towards these targets. The acetyl group may also play a role in its metabolic stability and bioavailability.

相似化合物的比较

Key Observations:

Halogen Reactivity : The iodine substituent in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the less-reactive chlorine in 5-chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole .

Functional Group Diversity: The carboxylic acid group in 5-fluoro-7-azaindole-3-carboxylic acid enables solubility in polar solvents and salt formation, contrasting with the lipophilic triisopropylsilanyl (TIPS) group in ’s compound . The amino group in 1-(7-amino-5-fluoro-indolin-1-yl)ethanone allows for nucleophilic substitutions, whereas the acetyl group in the target compound directs electrophilic reactions .

Synthetic Applications :

- The iodine atom in the target compound is pivotal for constructing biaryl motifs in drug candidates, while the TIPS group in 5-chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole acts as a temporary protecting group for nitrogen .

Physicochemical Properties

- Solubility : The iodine and acetyl groups in the target compound reduce water solubility compared to the carboxylic acid derivative .

- Stability : The TIPS group in 5-chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole enhances stability against oxidation but requires deprotection steps for further functionalization .

Research Findings

- Pharmacological Relevance : Fluorine at position 5 improves metabolic stability in vivo, a feature shared across all compared compounds .

生物活性

1-Acetyl-5-fluoro-4-iodo-7-azaindole is a compound belonging to the azaindole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features:

- Azaindole core : A bicyclic structure that includes nitrogen atoms, enhancing its interaction with biological targets.

- Fluorine and iodine substituents : These halogen atoms are known to influence the compound's reactivity and binding affinity to various receptors.

This compound exhibits biological activity through several mechanisms:

- Kinase Inhibition : The azaindole framework has been linked to the inhibition of various kinases, which play critical roles in cell signaling and proliferation. For instance, derivatives of azaindoles have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Receptor Interactions : The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, contributing to its potential neuropharmacological effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of this compound, researchers found that it significantly inhibited the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The mechanism was attributed to the compound's ability to inhibit CDK activity, leading to cell cycle arrest .

Case Study 2: Antiviral Properties

Another study focused on the antiviral properties of this compound against HIV. The results indicated that this compound effectively reduced viral load in infected cell cultures. This effect was linked to its interference with viral replication processes.

常见问题

Basic Question: What are the key synthetic methodologies for preparing 1-Acetyl-5-fluoro-4-iodo-7-azaindole, and how do they ensure regioselectivity?

Methodological Answer:

The synthesis of 7-azaindole derivatives often employs palladium-catalyzed cross-coupling reactions and regioselective halogenation. For example, a palladium-catalyzed cyanation/reduction sequence can introduce substituents at specific positions, while regioselective chlorination via the N-oxide intermediate ensures precise functionalization (as demonstrated in analogous 7-azaindole syntheses) . To achieve iodination at the 4-position, directed metalation or electrophilic substitution under controlled conditions (e.g., using iodine monochloride) may be employed. Purification typically involves column chromatography or recrystallization to isolate the target compound.

Advanced Question: How can researchers resolve contradictions in regioselectivity data during halogenation of 7-azaindole derivatives?

Methodological Answer:

Discrepancies in regioselectivity often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this, researchers should:

- Compare reaction conditions (temperature, solvent polarity, catalyst loading) across studies.

- Use computational modeling (DFT calculations) to predict reactive sites based on electronic and steric effects .

- Validate results via X-ray crystallography or NOE NMR to confirm substitution patterns .

For instance, highlights monodechlorination challenges, suggesting that steric hindrance from the acetyl group in this compound may influence halogenation outcomes .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR can confirm the acetyl group (δ ~2.5 ppm for CH) and fluorine/iodine substituents (via coupling patterns and chemical shifts). NMR is critical for verifying fluorine incorporation .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- X-ray Crystallography: Resolves structural ambiguities, particularly regioselectivity of iodine and acetyl groups .

Advanced Question: How can researchers address discrepancies in catalytic efficiency when scaling up synthesis?

Methodological Answer:

Scaling often alters reaction kinetics due to heat/mass transfer limitations. Strategies include:

- Optimizing catalyst loading and solvent systems (e.g., switching from THF to DMF for better solubility at larger scales).

- Conducting kinetic studies to identify rate-limiting steps (e.g., palladium catalyst turnover in cross-coupling reactions) .

- Using flow chemistry to maintain consistent reaction conditions and improve reproducibility .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged exposure to moisture, as iodinated compounds may release HI gas.

- Disposal: Follow hazardous waste guidelines for halogenated compounds, including neutralization before disposal .

Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model transition states to predict site-specific reactivity (e.g., iodine’s leaving-group ability in Suzuki couplings).

- Hammett Analysis: Correlate substituent effects (fluoro, acetyl) with reaction rates to optimize catalytic systems .

- Molecular Dynamics Simulations: Assess steric effects of the 7-azaindole core on catalyst accessibility .

Advanced Question: How can researchers mitigate competing side reactions during iodination of 7-azaindole derivatives?

Methodological Answer:

- Protective Groups: Temporarily protect reactive sites (e.g., the 1-acetyl group) to direct iodination to the 4-position.

- Low-Temperature Conditions: Reduce electrophilic substitution at unintended positions by slowing reaction kinetics.

- In Situ Monitoring: Use TLC or inline UV spectroscopy to track reaction progress and terminate before side products dominate .

Basic Question: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution (hexane/ethyl acetate) to separate halogenated byproducts.

- Recrystallization: Employ ethanol/water mixtures to exploit solubility differences between the product and unreacted starting materials .

Advanced Question: How do electronic effects of the 5-fluoro and 4-iodo substituents influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- The electron-withdrawing fluorine at C5 increases the electrophilicity of adjacent positions, enhancing iodine’s susceptibility to displacement.

- The bulky iodine at C4 may sterically hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Validate via Hammett plots or kinetic isotope effects to quantify substituent contributions .

Basic Question: What analytical techniques are suitable for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to heat/humidity and monitor degradation via HPLC or LC-MS.

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures.

- UV-Vis Spectroscopy: Track absorbance changes indicative of structural breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。